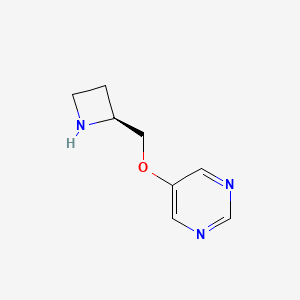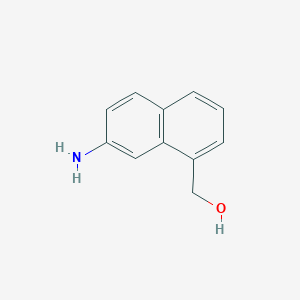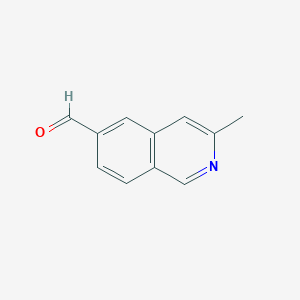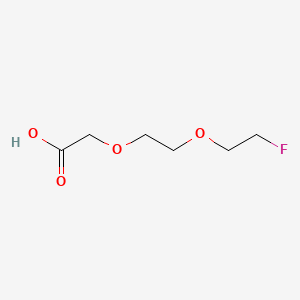
(S)-5-(azetidin-2-ylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(azetidin-2-ylmethoxy)pyrimidine is a chiral compound that features a pyrimidine ring substituted with an azetidin-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(azetidin-2-ylmethoxy)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines to form azetidin-2-ones . This is followed by hydrolysis and intramolecular ring closure to yield the desired azetidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(azetidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium persulfate and potassium dihydrogen phosphate are commonly used oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
(S)-5-(azetidin-2-ylmethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(azetidin-2-ylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(azetidin-2-ylmethoxy)-pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
3-methylene-azetidin-2-one derivatives: These compounds feature a methylene group attached to the azetidine ring.
Uniqueness
(S)-5-(azetidin-2-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. Its chiral nature also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-[[(2S)-azetidin-2-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1 |
InChI Key |
XOYWIKDUNYLVAF-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CN=C2 |
Canonical SMILES |
C1CNC1COC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)



![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)







![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
